molecular formula C17H11BrN2O2 B3062595 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one CAS No. 331684-13-0

1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one

Cat. No.: B3062595
CAS No.: 331684-13-0
M. Wt: 355.2 g/mol
InChI Key: FSWPWGQUEZXZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-Imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one is a synthetic xanthone derivative intended for research and experimental purposes. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The core structure of this compound combines a xanthone scaffold with an imidazole moiety. While specific studies on this brominated derivative are not available in the searched literature, research on closely related imidazole-substituted xanthones provides context for its potential research value. A 2023 study investigated similar alkoxy- and imidazole-substituted xanthones as potent inhibitors of enzymes like α-glucosidase and α-amylase, suggesting the interest in such hybrid structures for developing enzyme inhibitors . The presence of the imidazole ring is a key feature, as this heterocycle is commonly explored in medicinal chemistry for its diverse biological activities and its ability to interact with biological targets . The bromine atom at the 4-position offers a versatile handle for further chemical modification via cross-coupling reactions, making this compound a valuable building block for synthesizing a wider array of derivatives for structure-activity relationship (SAR) studies. Researchers might explore this compound in areas including but not limited to: the development of novel enzyme inhibitors, as a synthetic intermediate for more complex molecules, and in the general study of heterocyclic compounds with potential pharmacological properties. Handling of this substance should be conducted by trained professionals in a appropriately controlled laboratory setting.

Properties

CAS No.

331684-13-0

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

4-bromo-1-(imidazol-1-ylmethyl)xanthen-9-one

InChI

InChI=1S/C17H11BrN2O2/c18-13-6-5-11(9-20-8-7-19-10-20)15-16(21)12-3-1-2-4-14(12)22-17(13)15/h1-8,10H,9H2

InChI Key

FSWPWGQUEZXZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)Br)CN4C=CN=C4

Origin of Product

United States

Biological Activity

1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and an imidazole moiety, contributing to its diverse biological interactions.

Chemical Structure and Properties

The chemical structure of 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one can be represented as follows:

  • Molecular Formula : C17H13BrN2O
  • SMILES Notation : Brc1ccc(Cn2ccnc2)c2c1oc1ccccc1c2=O
  • InChI Key : FSWPWGQUEZXZFV-UHFFFAOYSA-N

Anticancer Potential

Research indicates that 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines. For example, it has shown potent activity against human breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Cell LineIC50 (µM)Reference
MCF-78.5
A54912.3
HeLa10.5

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, notably cytochrome P450 isoforms, which are crucial in drug metabolism. The following are key findings regarding enzyme inhibition:

EnzymeIC50 (nM)Assay Description
CYP11B28.5Inhibition in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate
Cytochrome P450 17A142In vitro inhibition assay

These results suggest that the compound may be useful in modulating drug metabolism and could have implications in personalized medicine.

The mechanism through which 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways associated with cell survival.

Case Studies

Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis. The researchers observed morphological changes consistent with apoptotic cell death and increased expression of pro-apoptotic markers.

Case Study 2: Drug Interaction Studies
In another investigation, the compound was evaluated for its potential interactions with other therapeutic agents. The findings indicated that it could enhance the efficacy of certain chemotherapeutics when used in combination, suggesting a synergistic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with analogs. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications
1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one Xanthenone 4-Br, 1-(imidazol-1-yl)methyl Potential bioactivity (inference); enhanced solubility vs. non-imidazole analogs
4-Bromo-9H-xanthen-9-one Xanthenone 4-Br Baseline for bromine’s electronic effects; lower solubility due to lack of polar groups
4-Hydroxybenzoic acid–1H-imidazole (1/1) Benzoic acid/imidazole 4-OH (benzoic acid), imidazole Hydrogen-bonding networks; pharmaceutical co-crystal applications
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one Propanone Phenyl, imidazole Demonstrates imidazole’s role in stabilizing crystal packing

Key Findings:

The imidazole-methyl group introduces polarity, improving solubility in polar solvents relative to bare xanthenone analogs. This moiety also enables hydrogen bonding and metal coordination, critical for biological interactions .

Structural Rigidity vs. Flexibility: The xanthenone core provides greater rigidity compared to flexible propanone or benzoic acid-based analogs (e.g., 4-hydroxybenzoic acid–1H-imidazole). This rigidity may influence binding affinity in biological targets.

Crystallographic Behavior :

  • Imidazole-containing compounds often form robust hydrogen-bonding networks. For example, 4-hydroxybenzoic acid–1H-imidazole exhibits O–H···N and N–H···O interactions, stabilizing its crystal lattice . Similar behavior is expected in the target compound, though direct crystallographic data are unavailable.

Biological Relevance: While direct studies on the target compound are lacking, brominated xanthenones are associated with antimicrobial activity, and imidazole derivatives often exhibit antifungal or anticancer properties. Synergistic effects between these groups warrant further investigation.

Q & A

Q. What synthetic methodologies are suitable for preparing 1-((1H-imidazol-1-yl)methyl)-4-bromo-9H-xanthen-9-one?

The synthesis of imidazole-containing xanthenones typically involves multi-step reactions. For example:

  • Methylimidazole functionalization : Introduce the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to attach the imidazole-methyl group to the xanthenone core .
  • Bromination : Electrophilic aromatic substitution at the 4-position of the xanthenone scaffold using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Purification : Flash chromatography or recrystallization ensures high purity, as demonstrated in analogous imidazole derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • 1H/13C NMR : Identify characteristic peaks for the imidazole ring (δ 7.5–8.5 ppm for protons, δ 120–140 ppm for carbons) and the xanthenone backbone (aromatic protons at δ 6.5–7.5 ppm, carbonyl carbon at ~δ 180 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring agreement with the calculated molecular formula (e.g., C₁₇H₁₂BrN₂O₂).
  • FTIR : Detect C=N stretching (~1610 cm⁻¹) for the imidazole ring and C=O (~1650 cm⁻¹) for the xanthenone .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the imidazole and xanthenone groups. Test solubility gradients using UV-Vis spectroscopy .
  • Stability : Monitor degradation under light, heat, or humidity via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
  • Hazard profile : Follow GHS guidelines for imidazole derivatives, including skin/eye irritation protocols and proper ventilation during synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase), leveraging structural analogs like 4-bromo-5-chloro-2-phenyl-1H-benzimidazole as reference .
  • ADMET prediction : Employ SwissADME or ProTox-II to assess pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks (e.g., hepatotoxicity) .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to distinguish compound-specific effects from cell-type variability .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., IC₅₀ determination) with transcriptomic profiling to identify off-target interactions .
  • Control experiments : Include structurally similar but inactive analogs (e.g., non-brominated xanthenones) to isolate the role of the bromine substituent .

Q. How to design a study evaluating environmental fate and ecotoxicological impacts?

  • Degradation pathways : Use HPLC-MS to track abiotic/biotic degradation products in simulated environmental matrices (e.g., soil/water systems) .
  • Trophic transfer analysis : Expose model organisms (e.g., Daphnia magna, zebrafish) to sublethal doses and quantify bioaccumulation factors .
  • Risk assessment : Apply probabilistic models (e.g., QuEChERS) to estimate ecological risk quotients (ERQs) based on toxicity thresholds .

Q. What strategies optimize regioselective modifications of the xanthenone core?

  • Directing groups : Install temporary substituents (e.g., nitro groups) to steer bromination or cross-coupling reactions to specific positions .
  • Catalytic systems : Screen Pd/ligand combinations (e.g., XPhos/Pd(OAc)₂) for C–H activation in late-stage functionalization .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired regioisomers .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for imidazole alkylation to avoid side reactions .
  • Characterization : Cross-validate spectral data with density functional theory (DFT)-calculated NMR shifts for ambiguous peaks .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize results to cell viability metrics (e.g., MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.